molecular formula C17H28N2O2 B4223333 N-1-ADAMANTYL-3-(HYDROXYMETHYL)PIPERIDINE-1-CARBOXAMIDE

N-1-ADAMANTYL-3-(HYDROXYMETHYL)PIPERIDINE-1-CARBOXAMIDE

Cat. No.: B4223333
M. Wt: 292.4 g/mol
InChI Key: MZHNIIXZSIUOER-UHFFFAOYSA-N
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Description

N-1-ADAMANTYL-3-(HYDROXYMETHYL)PIPERIDINE-1-CARBOXAMIDE is a compound that features an adamantane core, a piperidine ring, and a carboxamide group. The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry. This compound is of interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-ADAMANTYL-3-(HYDROXYMETHYL)PIPERIDINE-1-CARBOXAMIDE typically involves the adamantylation of piperidine derivatives. One common method is the reaction of 1-adamantyl nitrate with piperidine derivatives in the presence of sulfuric acid, which facilitates the formation of the adamantyl carbocation that subsequently reacts with the piperidine nucleus . Another approach involves the use of adamantyl halides with piperidine derivatives under heating conditions ranging from 120°C to 260°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-1-ADAMANTYL-3-(HYDROXYMETHYL)PIPERIDINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

    Reduction: The carboxamide group can be reduced to an amine under reducing conditions.

    Substitution: The adamantyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or organolithium compounds.

Major Products

    Oxidation: Formation of N-1-adamantyl-3-(carboxyl)-1-piperidinecarboxamide.

    Reduction: Formation of N-1-adamantyl-3-(aminomethyl)-1-piperidinecarboxamide.

    Substitution: Formation of various substituted adamantyl derivatives.

Scientific Research Applications

N-1-ADAMANTYL-3-(HYDROXYMETHYL)PIPERIDINE-1-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-1-ADAMANTYL-3-(HYDROXYMETHYL)PIPERIDINE-1-CARBOXAMIDE is not fully understood, but it is believed to involve interactions with biological membranes and proteins. The adamantane core provides rigidity and stability, which can enhance the binding affinity to molecular targets. The piperidine ring and carboxamide group may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-1-ADAMANTYL-3-(HYDROXYMETHYL)PIPERIDINE-1-CARBOXAMIDE is unique due to its combination of an adamantane core, a piperidine ring, and a hydroxymethyl group. This combination provides a balance of rigidity, stability, and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(1-adamantyl)-3-(hydroxymethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c20-11-12-2-1-3-19(10-12)16(21)18-17-7-13-4-14(8-17)6-15(5-13)9-17/h12-15,20H,1-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHNIIXZSIUOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC23CC4CC(C2)CC(C4)C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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